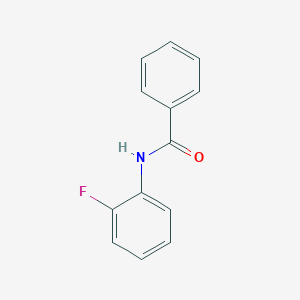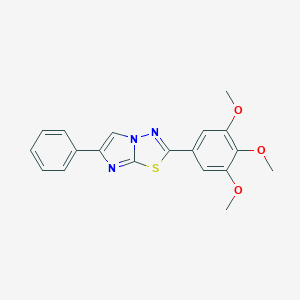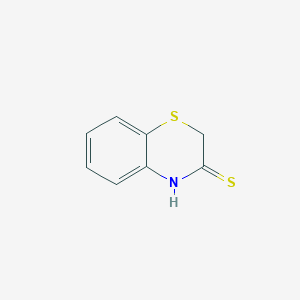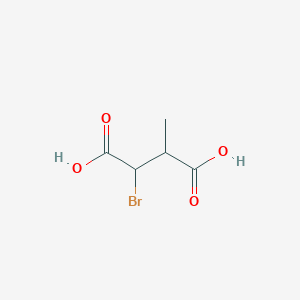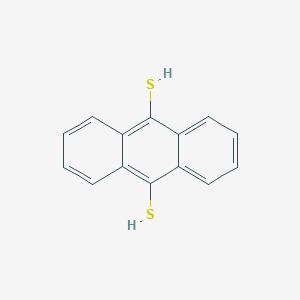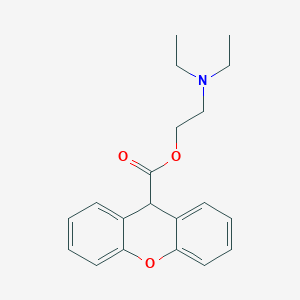
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester, also known as Xanomeline, is a muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies due to its unique pharmacological properties.
Mechanism Of Action
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester acts as a selective agonist of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways, ultimately resulting in the therapeutic effects observed with 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester.
Biochemical And Physiological Effects
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of neuroprotective pathways. It has also been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester is its selectivity for muscarinic receptors, which allows for more targeted and specific effects compared to non-selective agonists. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all applications due to its potential side effects and toxicity.
Future Directions
There are several potential future directions for research on 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester, including the development of more potent and selective analogs, the investigation of its potential as a treatment for other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of side effects.
Synthesis Methods
The synthesis of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester involves several steps, including the reaction of xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with diethylaminoethanol in the presence of a base to yield the final product. The synthesis of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester is relatively straightforward and can be carried out on a large scale, making it a viable option for pharmaceutical production.
Scientific Research Applications
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to improve cognitive function and memory in animal models of these diseases, and has also been investigated for its potential as an analgesic and anti-inflammatory agent.
properties
CAS RN |
24539-72-8 |
|---|---|
Product Name |
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester |
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3 |
InChI Key |
HIGMQFBAGGGECD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Other CAS RN |
24539-72-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






